Cas no 852628-19-4 (4-{Imidazo[1,2-A]pyrimidin-2-YL}piperidine)
![4-{Imidazo[1,2-A]pyrimidin-2-YL}piperidine structure](https://ja.kuujia.com/scimg/cas/852628-19-4x500.png)
4-{Imidazo[1,2-A]pyrimidin-2-YL}piperidine 化学的及び物理的性質
名前と識別子
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- AKOS000163958
- 852628-19-4
- EN300-9123033
- 4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE
- 4-{Imidazo[1,2-A]pyrimidin-2-YL}piperidine
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- インチ: 1S/C11H14N4/c1-4-13-11-14-10(8-15(11)7-1)9-2-5-12-6-3-9/h1,4,7-9,12H,2-3,5-6H2
- InChIKey: HQXRKBUDJAWOEE-UHFFFAOYSA-N
- SMILES: N1CCC(C2=CN3C=CC=NC3=N2)CC1
計算された属性
- 精确分子量: 202.121846464g/mol
- 同位素质量: 202.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 42.2Ų
4-{Imidazo[1,2-A]pyrimidin-2-YL}piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9123033-0.05g |
4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine |
852628-19-4 | 95.0% | 0.05g |
$816.0 | 2025-02-21 | |
Enamine | EN300-9123033-0.1g |
4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine |
852628-19-4 | 95.0% | 0.1g |
$855.0 | 2025-02-21 | |
Enamine | EN300-9123033-10.0g |
4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine |
852628-19-4 | 95.0% | 10.0g |
$4176.0 | 2025-02-21 | |
Enamine | EN300-9123033-0.25g |
4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine |
852628-19-4 | 95.0% | 0.25g |
$893.0 | 2025-02-21 | |
Enamine | EN300-9123033-5.0g |
4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine |
852628-19-4 | 95.0% | 5.0g |
$2816.0 | 2025-02-21 | |
Enamine | EN300-9123033-0.5g |
4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine |
852628-19-4 | 95.0% | 0.5g |
$933.0 | 2025-02-21 | |
Enamine | EN300-9123033-2.5g |
4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine |
852628-19-4 | 95.0% | 2.5g |
$1903.0 | 2025-02-21 | |
Enamine | EN300-9123033-1.0g |
4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine |
852628-19-4 | 95.0% | 1.0g |
$971.0 | 2025-02-21 |
4-{Imidazo[1,2-A]pyrimidin-2-YL}piperidine 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
4-{Imidazo[1,2-A]pyrimidin-2-YL}piperidineに関する追加情報
4-{Imidazo[1,2-A]pyrimidin-2-YL}Piperidine: A Comprehensive Overview
The compound with CAS No. 852628-19-4, known as 4-{Imidazo[1,2-A]pyrimidin-2-YL}Piperidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines the imidazo[1,2-a]pyrimidine moiety with a piperidine ring. The imidazo[1,2-a]pyrimidine group is a heterocyclic aromatic system that has been extensively studied for its potential applications in drug design and materials science.
The synthesis of 4-{Imidazo[1,2-A]pyrimidin-2-YL}Piperidine involves a series of carefully designed reactions that highlight the versatility of heterocyclic chemistry. Recent advancements in catalytic methods and microwave-assisted synthesis have made it possible to produce this compound with higher yields and improved purity. Researchers have also explored the use of green chemistry principles to minimize the environmental impact of its production.
One of the most promising applications of this compound lies in its potential as a building block for novel pharmaceutical agents. The imidazo[1,2-a]pyrimidine moiety is known for its ability to interact with various biological targets, including protein kinases and nucleic acids. Studies have shown that derivatives of 4-{Imidazo[1,2-A]pyrimidin-2-YL}Piperidine exhibit potent anti-cancer and anti-inflammatory activities. These findings have sparked interest in further exploring its therapeutic potential through preclinical trials.
In addition to its pharmacological applications, 4-{Imidazo[1,2-A]pyrimidin-2-YL}Piperidine has also been investigated for its role in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the development of new catalysts and sensors. Recent research has focused on optimizing these complexes for applications in energy storage and conversion technologies.
The structural versatility of 4-{Imidazo[1,2-A]pyrimidin-2-YL}Piperidine makes it an ideal candidate for further modification and functionalization. Scientists are currently exploring various substitution patterns on both the imidazo[1,2-a]pyrimidine and piperidine rings to enhance its bioavailability and efficacy. These efforts are supported by advanced computational tools that enable precise modeling of molecular interactions.
In conclusion, CAS No. 852628-19-4, or 4-{Imidazo[1,2-A]pyrimidin-2-YL}Piperidine, represents a significant advancement in heterocyclic chemistry. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in both pharmaceutical and materials science research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make a lasting impact on these fields.
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